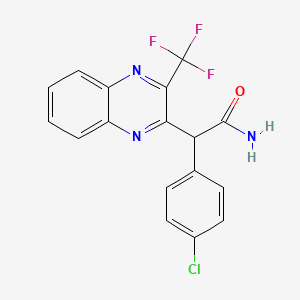

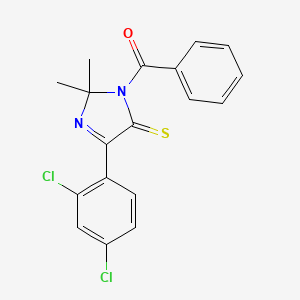

2-(4-Chlorophenyl)-2-(3-(trifluoromethyl)-2-quinoxalinyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-2-(3-(trifluoromethyl)-2-quinoxalinyl)acetamide, also known as 2-CQA, is a small molecule that has been studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.

Scientific Research Applications

Antiviral and Antiapoptotic Effects : A derivative of this compound showed significant antiviral and antiapoptotic effects in vitro, particularly in the context of treating Japanese encephalitis. This derivative demonstrated a notable reduction in viral load and an increase in survival rates in virus-infected mice (Ghosh et al., 2008).

Structural Studies and Properties : Research into the structural aspects of amide-containing isoquinoline derivatives, which are closely related to the chemical structure of interest, revealed insights into their crystal structure and fluorescence properties. These compounds demonstrated potential in forming crystalline salts and host-guest complexes with enhanced fluorescence emission (Karmakar et al., 2007).

Corrosion Inhibition : Quinoxalines, including derivatives similar to the compound , have been studied for their effectiveness as corrosion inhibitors for metals like copper in acidic environments. Quantum chemical calculations were used to explore the relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).

Antibacterial Applications : A novel synthesis involving benzoderivatives of quinoxaline, which shares structural similarity with the compound, indicated potential antibacterial applications. The synthesized compounds were confirmed through spectral data and showed promise in antibacterial studies (Karna, 2019).

Fluorescence Properties in Lanthanide Complexes : Aryl amide ligands closely related to the compound were synthesized and used in lanthanide(III) complexes. These complexes, including Eu(III) complexes, exhibited significant fluorescence properties and quantum yields, suggesting potential applications in materials science (Wu et al., 2008).

Antimalarial Activity : Derivatives of the compound showed significant antimalarial activity, particularly against chloroquine-sensitive and resistant Plasmodium falciparum strains. This finding suggests the compound's potential in developing new antimalarial therapies (Görlitzer et al., 2006).

Spatial Orientation and Anion Coordination : Studies on amide derivatives structurally related to the compound showed different spatial orientations impacting anion coordination. This research provides insights into molecular interactions and potential applications in crystal engineering (Kalita & Baruah, 2010).

properties

IUPAC Name |

2-(4-chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF3N3O/c18-10-7-5-9(6-8-10)13(16(22)25)14-15(17(19,20)21)24-12-4-2-1-3-11(12)23-14/h1-8,13H,(H2,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSMQWNZLXXKNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)C(F)(F)F)C(C3=CC=C(C=C3)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)quinolin-4-amine](/img/structure/B2741457.png)

![2-Chloro-N-[(4-methoxypyrimidin-2-yl)methyl]acetamide](/img/structure/B2741459.png)

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone](/img/structure/B2741460.png)

![dimethyl({[5-(propan-2-yloxy)-1H-indol-3-yl]methyl})amine](/img/structure/B2741465.png)

![7-bromo-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2741468.png)

![4-fluoro-2-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2741478.png)

![N-benzyl-4-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2741479.png)